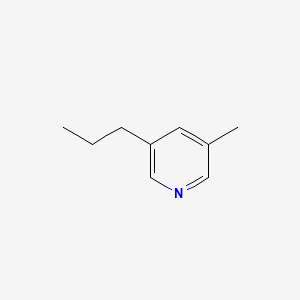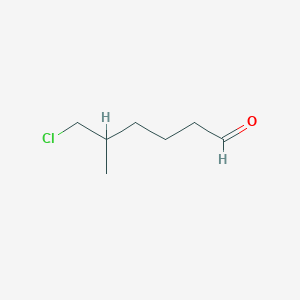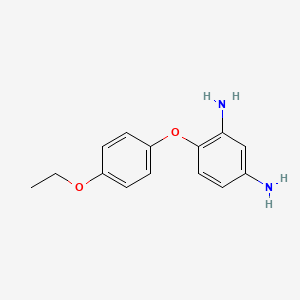
4-(4-Ethoxyphenoxy)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenoxy)benzene-1,3-diamine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of benzene, featuring two amine groups and an ethoxyphenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)benzene-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Etherification: Aniline undergoes etherification with 4-ethoxyphenol in the presence of a base like potassium carbonate to form 4-(4-Ethoxyphenoxy)aniline.
Amination: Finally, 4-(4-Ethoxyphenoxy)aniline is subjected to amination to introduce the second amine group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenoxy)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, or nitrating mixtures (sulfuric acid and nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
4-(4-Ethoxyphenoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenoxy)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenoxy group can enhance binding affinity to certain biological targets, while the amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenoxy)benzene-1,3-diamine
- 4-(4-Butoxyphenoxy)benzene-1,3-diamine
- 4-(4-Chlorophenoxy)benzene-1,3-diamine
Uniqueness
4-(4-Ethoxyphenoxy)benzene-1,3-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group can enhance solubility and modify the compound’s interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
66225-91-0 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-(4-ethoxyphenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3 |
Clé InChI |
IBTXVAYEVWAOHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


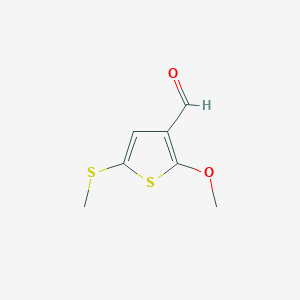
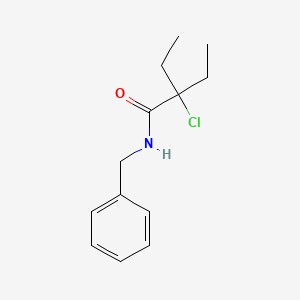

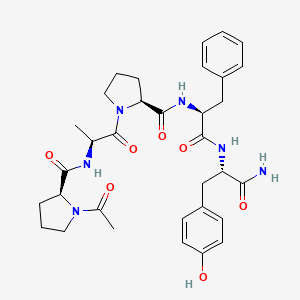
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)

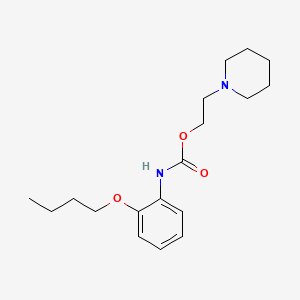
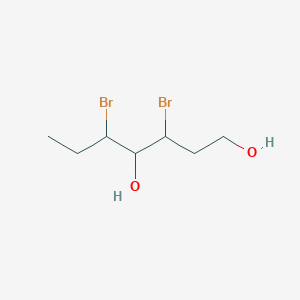
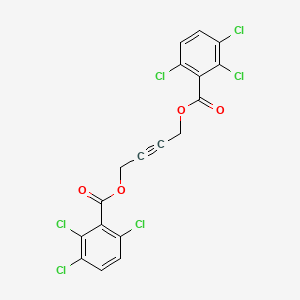
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)

